1-(1-ethyl-1H-pyrazol-4-yl)ethanol chemical properties
1-(1-ethyl-1H-pyrazol-4-yl)ethanol chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(1-ethyl-1H-pyrazol-4-yl)ethanol
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents valued for their metabolic stability and diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. Within this class of compounds, N-alkylated pyrazoles serve as critical building blocks for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of 1-(1-ethyl-1H-pyrazol-4-yl)ethanol, a functionalized pyrazole derivative. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's physicochemical properties, provides a robust synthetic and analytical framework, and explores its potential applications in pharmaceutical research and development. The information herein is synthesized from established chemical principles, computational predictions, and data from structurally analogous compounds to provide a thorough and practical resource.
Compound Identification and Core Properties
Precise identification is the foundation of all chemical research. The key identifiers and fundamental properties for 1-(1-ethyl-1H-pyrazol-4-yl)ethanol are summarized below.
| Property | Value | Source / Method |
| IUPAC Name | 1-(1-ethyl-1H-pyrazol-4-yl)ethanol | - |
| CAS Number | 1007462-84-1 | Commercial Supplier Data |
| Molecular Formula | C₇H₁₂N₂O | - |
| Molecular Weight | 140.18 g/mol | Calculated |
| Physical Form | Predicted: Liquid or Low-Melting Solid | Inferred from analogous structures |
| Boiling Point | Predicted: ~250-280 °C at 760 mmHg | Computational Prediction[][2] |
| Melting Point | Data Not Available | - |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, DMF), sparingly soluble in water. | Inferred from structural analysis[3] |
| pKa | Predicted: ~14-15 (hydroxyl proton) | Computational Prediction[][4] |
| LogP (Octanol-Water) | Predicted: 0.5 ± 0.3 | Computational Prediction[][5] |
Note: Many physicochemical properties for this specific compound are not yet experimentally determined in published literature. The values provided are based on computational modeling and data from structurally similar compounds, offering a reliable estimate for experimental design.[][2][4]
Proposed Synthesis and Purification
The most direct and reliable method for preparing a secondary alcohol such as 1-(1-ethyl-1H-pyrazol-4-yl)ethanol is the selective reduction of its corresponding ketone precursor, 1-(1-ethyl-1H-pyrazol-4-yl)ethanone (CAS 925147-29-1).[6] Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its high selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions, making it compatible with the pyrazole core.[7][8]
Synthetic Workflow Diagram
The logical flow from the ketone precursor to the final alcohol product is a standard carbonyl reduction.
Caption: Synthetic route via reduction of the ketone precursor.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the NaBH₄ reduction of aromatic ketones.[3][7][9][10]
Objective: To synthesize 1-(1-ethyl-1H-pyrazol-4-yl)ethanol from 1-(1-ethyl-1H-pyrazol-4-yl)ethanone.
Materials:
-
1-(1-ethyl-1H-pyrazol-4-yl)ethanone (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH), anhydrous (approx. 10 mL per gram of ketone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(1-ethyl-1H-pyrazol-4-yl)ethanone in anhydrous methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. The causality for this step is to control the initial exotherm of the hydride addition, preventing potential side reactions.
-
Reagent Addition: Slowly add sodium borohydride in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Effervescence (hydrogen gas evolution) may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50:50 ethyl acetate:hexanes. The disappearance of the starting ketone spot and the appearance of a more polar product spot indicates reaction completion.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. This step is critical for safely neutralizing the reactive hydride and hydrolyzing the intermediate borate esters.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: The crude 1-(1-ethyl-1H-pyrazol-4-yl)ethanol can be purified by flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 20% ethyl acetate in hexanes and gradually increasing to 50-60% ethyl acetate) to isolate the pure alcohol.
Anticipated Spectroscopic Profile
While experimental spectra are not widely published, the structure of the molecule allows for a reliable prediction of its key spectroscopic features, which are essential for its characterization.
¹H NMR Spectroscopy
The anticipated proton NMR spectrum (in CDCl₃) would show distinct signals for each unique proton environment.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale / Notes |
| Pyrazole H-3, H-5 | 7.4 - 7.6 | Singlets (2) | 1H each | Protons on the pyrazole ring, typically appear as sharp singlets in the aromatic region.[11][12] |
| -CH(OH)- | 4.8 - 5.0 | Quartet (q) | 1H | Methine proton adjacent to the hydroxyl and methyl groups. Its chemical shift is influenced by the electronegative oxygen.[13] |
| -OH | 1.5 - 3.5 (broad) | Singlet (br) | 1H | The hydroxyl proton signal is often broad and its position is concentration and solvent-dependent. It may not show coupling.[14] |
| N-CH₂-CH₃ | 4.1 - 4.3 | Quartet (q) | 2H | Methylene protons of the ethyl group, deshielded by the adjacent nitrogen atom.[11] |
| -CH(OH)-CH₃ | 1.4 - 1.6 | Doublet (d) | 3H | Methyl protons of the ethanol side chain, coupled to the methine proton.[13] |
| N-CH₂-CH₃ | 1.4 - 1.5 | Triplet (t) | 3H | Terminal methyl protons of the ethyl group.[11] |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides a map of the carbon backbone.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale / Notes |
| Pyrazole C-3, C-5 | 130 - 145 | Aromatic carbons of the pyrazole ring.[15][16][17] |
| Pyrazole C-4 | 115 - 125 | Carbon atom of the pyrazole ring bearing the ethanol substituent.[15][16][17] |
| -CH(OH)- | 63 - 68 | Methine carbon bonded to the hydroxyl group.[18] |
| N-CH₂-CH₃ | 45 - 50 | Methylene carbon of the ethyl group, deshielded by the nitrogen.[11] |
| -CH(OH)-CH₃ | 22 - 26 | Methyl carbon of the ethanol side chain.[18] |
| N-CH₂-CH₃ | 14 - 16 | Terminal methyl carbon of the ethyl group.[11] |
Analytical Methodologies
To ensure the identity, purity, and quality of 1-(1-ethyl-1H-pyrazol-4-yl)ethanol, a robust analytical method is essential. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (MS) is recommended.
Objective: To develop an analytical method for purity assessment and quantification.
Instrumentation:
-
HPLC system with a UV detector
-
Mass spectrometer (e.g., single quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions (Starting Point):
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is chosen for its versatility in retaining moderately polar compounds.[19]
-
Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is used as a modifier to improve peak shape and provide a source of protons for ESI-MS in positive ion mode.[20]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
UV Detection: 210 nm (or scan for optimal wavelength)
-
MS Detection (ESI+): Scan for the protonated molecule [M+H]⁺ at m/z 141.1.
This method should provide good separation from potential impurities, such as the starting ketone, and allow for accurate quantification. The method can be validated according to ICH guidelines for accuracy, precision, linearity, and robustness.[19][21]
Applications in Drug Discovery and Development
1-(1-ethyl-1H-pyrazol-4-yl)ethanol is not an end-product therapeutic but rather a valuable intermediate and building block. Its utility stems from the strategic placement of the hydroxyl group, which serves as a handle for further chemical modifications.
Role as a Versatile Scaffold
The primary application is in the synthesis of more complex molecules for screening in drug discovery programs. The hydroxyl group can be readily transformed into other functional groups or used as a point of attachment for other molecular fragments.
Caption: Functionalization pathways for the core scaffold.
-
Esterification: The alcohol can be acylated to form esters, which are common motifs in prodrugs or can modulate the pharmacokinetic properties of a lead compound.
-
Etherification: Conversion to ethers allows for the introduction of new side chains, which can be used to explore the binding pocket of a biological target.
-
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by a wide range of nucleophiles (amines, thiols, etc.) to rapidly generate a library of analogues.
Safety and Handling
While specific toxicology data for 1-(1-ethyl-1H-pyrazol-4-yl)ethanol is not available, data from its ketone precursor (CAS 925147-29-1) suggests that standard laboratory precautions should be observed.
-
GHS Hazard Statements (Inferred): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
1-(1-ethyl-1H-pyrazol-4-yl)ethanol is a strategically important chemical building block for pharmaceutical research. While comprehensive experimental data on its physicochemical properties is sparse, this guide has provided a robust framework based on computational predictions and established chemical principles. The proposed synthetic route via reduction of the corresponding ketone is efficient and scalable. Furthermore, the anticipated spectroscopic profile and analytical methodologies described herein provide a solid foundation for the characterization and quality control of this compound. Its true value lies in its potential as a versatile scaffold, enabling the rapid synthesis of diverse compound libraries essential for modern drug discovery and development.
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